molecular formula C7H8N2O2 B073791 3-Hydroxy-N-methylpyridine-2-carboxamide CAS No. 1196-30-1

3-Hydroxy-N-methylpyridine-2-carboxamide

Cat. No. B073791
CAS RN: 1196-30-1
M. Wt: 152.15 g/mol
InChI Key: FGZZGTRXSOYHIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxy-N-methylpyridine-2-carboxamide often involves complex reactions that target specific functional groups. For instance, improvements in the synthesis of related pyridine carboxamide derivatives have been explored through various chemical reactions, optimizing conditions to increase yield and purity. An example includes the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, highlighting the importance of optimizing reaction conditions for achieving high yield and purity (Yang-Heon Song, 2007).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-N-methylpyridine-2-carboxamide and its derivatives is critical for understanding its chemical behavior. Studies often utilize X-ray crystallography, NMR, and computational methods to elucidate structural features. For example, research on similar pyridine derivatives emphasizes the role of intermolecular hydrogen bonds in defining molecular structure and stability, revealing insights into the structural configuration and its implications on chemical reactivity and properties (M. Mirzaei et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 3-Hydroxy-N-methylpyridine-2-carboxamide derivatives are diverse, ranging from simple substitutions to complex multicomponent reactions. For instance, multicomponent reactions using 4-hydroxycoumarin, β-nitrostyrene, and amine have been employed to synthesize carboxamide flavone derivatives, demonstrating the versatility and reactivity of pyridine carboxamide compounds (S. Bhattacharjee & Abu T. Khan, 2016).

Physical Properties Analysis

The physical properties of 3-Hydroxy-N-methylpyridine-2-carboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on related compounds often focus on crystallographic analysis to understand the relationship between molecular structure and physical properties. For example, analysis of structures like 1-methylpyrrole-2-carboxamide provides insights into inter- and intramolecular hydrogen bonding and its effect on physical properties (S. J. Grabowski et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-N-methylpyridine-2-carboxamide, such as reactivity, stability, and chemical affinity, are influenced by its molecular structure. Research on similar compounds, like the synthesis and analysis of methyl-2-aminopyridine-4-carboxylate derivatives, highlights the exploration of antimicrobial activity, showcasing the chemical functionality and potential applications of pyridine carboxamide derivatives (S. Nagashree et al., 2013).

Scientific Research Applications

Synthesis Improvements

The synthesis of related compounds, such as 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, has been optimized in research. Optimal reaction conditions were investigated to improve yield and purity, which is crucial for scientific applications (Yang-Heon Song, 2007).

Biological Activity

Compounds like Isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are related to 3-Hydroxy-N-methylpyridine-2-carboxamide, possess valuable biological activities. These compounds have been synthesized using both conventional and microwave techniques, highlighting their potential in various biological applications (Youssef et al., 2012).

Catalytic Applications

Studies on N-substituted nicotinamides and related compounds, achieved through palladium-catalysed aminocarbonylation of iodopyridines, indicate potential in catalysis and synthetic chemistry. This process allows the creation of biologically significant compounds (Takács et al., 2007).

Antimicrobial Research

Research on derivatives of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide, which is structurally similar to 3-Hydroxy-N-methylpyridine-2-carboxamide, shows significant antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Aytemir et al., 2003).

Soil Nitrification Inhibition

Studies on related compounds like 3-methylpyrazole-1-carboxamide for soil nitrification inhibition indicate the potential agricultural applications of 3-Hydroxy-N-methylpyridine-2-carboxamide and its derivatives. These compounds can impact soil fertility and crop yield (McCarty & Bremner, 1990).

Future Directions

While specific future directions for 3-Hydroxy-N-methylpyridine-2-carboxamide were not found, there is ongoing research into the association between blood metabolites and diseases like hypertension . This could potentially open up new avenues for the use of compounds like 3-Hydroxy-N-methylpyridine-2-carboxamide in medical research and treatment.

properties

IUPAC Name

3-hydroxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)6-5(10)3-2-4-9-6/h2-4,10H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZZGTRXSOYHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152516
Record name 3-Hydroxy-N-methylpyridine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-methylpyridine-2-carboxamide

CAS RN

1196-30-1
Record name 3-Hydroxy-N-methyl-2-pyridinecarboxamide
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Record name 3-Hydroxy-N-methylpyridine-2-carboxamide
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Record name 3-Hydroxy-N-methylpyridine-2-carboxamide
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Record name 3-hydroxy-N-methylpyridine-2-carboxamide
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Record name 3-HYDROXY-N-METHYLPYRIDINE-2-CARBOXAMIDE
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